molecular formula C17H17N3O B608789 M199 CAS No. 1051933-86-8

M199

Cat. No. B608789
M. Wt: 279.343
InChI Key: LVBYTCXDVQRCKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M199 is a novel inhibitor of TLR3/9 activation, inducing secretion of IL-6, IL-8 and TNFalpha in human PBMCs.

Scientific Research Applications

Refactoring M13 Bacteriophage for Tumor Cell Imaging and Drug Delivery

M13 bacteriophage, refactored to enable independent manipulation of its genes, has been developed as a platform for targeted imaging and drug delivery to prostate cancer cells in vitro. This advancement in genetic engineering enhances the applicability of M13 bacteriophage in cancer research and treatment (Ghosh et al., 2012).

CRISPR-Cas9 in Genome Engineering

CRISPR-Cas9 technology has revolutionized genome engineering, allowing for precise genetic manipulation. This tool has opened doors to various applications in medical and biological research, including the study of gene functions and potential therapeutic interventions (Hsu, Lander, & Zhang, 2014).

Understanding M1 and M2 Microglia in Research

The concepts of M1 and M2 microglia polarization in research have been challenged, highlighting the need for a more nuanced understanding of microglial activation states. This insight is crucial in neuroimmunology and brain research (Ransohoff, 2016).

Investigating Group A Streptococcus Epidemics

Research identified a key molecular event in group A Streptococcus that drives increased toxin production and virulence, contributing to epidemic strains. This understanding is vital in infectious disease research and public health strategies (Zhu et al., 2015).

Enhancing Stem Cell Therapy for Wound Healing in Diabetes

A study showed that human umbilical vein endothelial cell (HUVEC) secretome can enhance the ability of adipose-derived stem cells in wound healing, especially under diabetic conditions. This finding is significant in regenerative medicine and diabetes research (Fromer et al., 2017).

CRISPR-Cas9 in Gene Activation

CRISPR-Cas9 has been adapted to create a system for RNA-guided gene activation, demonstrating its versatility beyond gene editing. This advancement is a significant contribution to genetic research and therapeutic development (Pérez‐Piñera et al., 2013).

Ethical Framework for Genome Engineering

The development of a framework for the ethical use of CRISPR-Cas9 technology in human genome manipulation reflects the increasing focus on the societal implications of genome engineering. This initiative is crucial for guiding ethical research practices (Baltimore et al., 2015).

Nonpathogenic Model for COVID-19 Research Using Phage Display

Phage display technology was used to construct a nonpathogenic model for SARS-CoV-2 research, offering a safe alternative for studying the virus. This method is significant for advancing COVID-19 research and public health safety (Wu et al., 2022).

properties

CAS RN

1051933-86-8

Product Name

M199

Molecular Formula

C17H17N3O

Molecular Weight

279.343

IUPAC Name

1-Ethyl-3-(6-methyl-phenanthridin-8-yl)-urea

InChI

InChI=1S/C17H17N3O/c1-3-18-17(21)20-12-8-9-13-14-6-4-5-7-16(14)19-11(2)15(13)10-12/h4-10H,3H2,1-2H3,(H2,18,20,21)

InChI Key

LVBYTCXDVQRCKX-UHFFFAOYSA-N

SMILES

O=C(NC1=CC2=C(C)N=C3C=CC=CC3=C2C=C1)NCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

M199

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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